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Compound of Interest

Compound Name: Pyridazine-3-carboxylic acid

Cat. No.: B130350

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
Pyridazine-3-carboxylic acid. Due to its nature as a specialized chemical intermediate, a
complete public dataset is not readily available. This document consolidates known
experimental values and provides predicted spectral characteristics based on analogous
structures and functional group analysis. The information herein is intended to support
researchers in the identification, characterization, and utilization of this compound in synthetic
and medicinal chemistry applications.

Molecular Structure and Properties

e |[UPAC Name: Pyridazine-3-carboxylic acid
e Molecular Formula: CsH4N20:2

e Molecular Weight: 124.10 g/mol [1]

o Exact Mass: 124.027277375 Da[1]

e CAS Number: 2164-61-6[1]

Spectroscopic Data Summary
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The following tables summarize the available and expected spectroscopic data for Pyridazine-
3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available NMR spectrum for Pyridazine-3-carboxylic acid is not
available, data from related compounds and general principles of NMR spectroscopy allow for
the prediction of chemical shifts. The protons and carbons are numbered as indicated in the
structure above.

Table 1: Predicted *H NMR Spectroscopic Data

Predicted .
. . Lo Coupling
Proton Chemical Shift  Multiplicity Notes
Constant (Hz)
(Pppm)
Doublet of Ja,5 = 8-9, Jae =
H-4 ~8.0-8.2
doublets 1-2
Doublet of Js5,4=8-9, Js,6 =
H-5 ~7.8-8.0
doublets 4-5
Expected to be
the most
Doublet of Je,5 =4-5, Je,a = downfield proton
H-6 ~9.2-94
doublets 1-2 due to the
proximity to the
nitrogen atoms.
Chemical shift is
concentration
COOH >12.0 Broad singlet -
and solvent
dependent.

Note: A study on a ruthenium complex of pyridazine-3-carboxylic acid reported aromatic
signals for the complexed ligand at 7.93 ppm, 8.51 ppm, and 9.54 ppm, which are upfield
shifted compared to the free ligand.[2]

Table 2: Predicted 3C NMR Spectroscopic Data
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Predicted Chemical Shift

Carbon Notes
(ppm)

Attached to the carboxylic acid

C-3 ~145 - 150
group.

C-4 ~128 - 132

C-5 ~135 - 140
Expected to be the most

C-6 ~150 - 155 ] _ _
downfield carbon in the ring.
Carboxylic acid carbon. A
study on a ruthenium complex

COOH ~165 - 170 showed this peak at 170.24

ppm for the coordinated

carboxylate.[2]

Infrared (IR) Spectroscopy

The IR spectrum of Pyridazine-3-carboxylic acid is characterized by the vibrations of the
pyridazine ring and the carboxylic acid functional group.

Table 3: IR Spectroscopic Data
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Wavenumber . .
Intensity Assignment Reference
(cm™)
O-H stretch
~3300 - 2500 Broad S [3]
(carboxylic acid dimer)
C=0 stretch
1733 Strong ) ) [2]
(carboxylic acid)
C=C and C=N
1587 - 1436 Medium-Strong stretching vibrations of  [2]
the pyridazine ring
~1300 Medium C-O stretch [3]
O-H bend (out-of-
~900 Broad [3]
plane)
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
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Parameter Value Notes Reference

High-resolution mass
spectrometry (HRMS)

Molecular lon (M+) m/z 124.0273 ] )
will provide the exact
mass.
Key Fragmentation
Pathways
Common
Loss of H20 m/z 106 fragmentation for
carboxylic acids.
Loss of the carboxylic
Loss of COOH m/z 79 ) ]
acid radical.
Decarboxylation is a
potential
Loss of CO:2 m/z 80 ) [4]
fragmentation
pathway.
Formation of the
Acylium ion m/z 95 pyridazinyl-carbonyl [5]

cation.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data for Pyridazine-3-
carboxylic acid. Instrument parameters should be optimized for the specific instrument and
sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Pyridazine-3-carboxylic acid in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, MeOD-d4). The choice of solvent will depend on
the solubility of the compound.

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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» 'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover a range of 0-15 ppm.

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Set the spectral width to cover a range of 0-200 ppm.

o Alarger number of scans will be required compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.
o Ensure good contact between the sample and the crystal.
o Sample Preparation (KBr Pellet):
o Grind 1-2 mg of the sample with ~100 mg of dry KBr powder.
o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:
o Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

o Acquire the sample spectrum over a range of 4000-400 cm™1,
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o Co-add multiple scans to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
(e.g., methanol, acetonitrile).

« lonization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.
Both positive and negative ion modes should be used.

o Data Acquisition:
o Acquire a full scan mass spectrum to identify the molecular ion.

o Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation
data for structural elucidation.

» Data Analysis: Determine the molecular weight from the m/z of the molecular ion and
analyze the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of
Pyridazine-3-carboxylic acid.
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Caption: Workflow for Spectroscopic Analysis.

Signaling Pathways

There is currently no specific information available in the public domain that directly implicates

Pyridazine-3-carboxylic acid in defined biological signaling pathways. As a small heterocyclic

carboxylic acid, it is more likely to serve as a scaffold or building block in the synthesis of
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larger, more complex molecules with potential biological activity. The biological effects of any
derivatives would need to be determined through specific screening and mechanistic studies.

Disclaimer: The predicted spectroscopic data is for estimation purposes only and should be
confirmed by experimental analysis. The provided protocols are general guidelines and may
require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b130350?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

